molecular formula C12H14N2O B1611502 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole CAS No. 1026444-42-7

2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole

Cat. No.: B1611502
CAS No.: 1026444-42-7
M. Wt: 202.25 g/mol
InChI Key: ZJUQWUGXLMAYEK-UHFFFAOYSA-N
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Description

2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

The synthesis of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated derivatives as intermediates.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole involves its interaction with molecular targets, which can include enzymes, receptors, or nucleic acids. The pathways involved depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

2-(2-m-Tolylpropan-2-yl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

  • 2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole
  • 2-(2-Methylpropan-2-yl)-1,3,4-oxadiazole

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications

Properties

IUPAC Name

2-[2-(3-methylphenyl)propan-2-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-5-4-6-10(7-9)12(2,3)11-14-13-8-15-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUQWUGXLMAYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(C)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440723
Record name 2-(2-m-tolylpropan-2-yl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026444-42-7
Record name 2-(2-m-tolylpropan-2-yl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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